molecular formula C26H21FO7 B1143017 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose CAS No. 171721-00-9

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose

Cat. No. B1143017
M. Wt: 464.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Iron(III) oxalate hexahydrate and related compounds can be achieved through several methods, including hydrothermal synthesis and reactions involving iron chloride with oxalic acid under specific conditions. For instance, the formation of mixed anion (phosphate/oxalate) bonding to iron(III) materials is an example of synthesizing related compounds, emphasizing the role of the templating amine in mediating the reduction of iron(III) by organic acids (Kizewski et al., 2010).

Molecular Structure Analysis

The molecular structure of Iron(III) oxalate hexahydrate and its derivatives showcases a variety of coordination geometries and bonding configurations. For instance, anhydrous potassium tris(oxalato)ferrate(III) reveals a chiral, three-dimensional structure with iron surrounded by six oxygen atoms of three oxalato groups, indicating the diversity of iron(III) oxalate structures (Saritha et al., 2012).

Chemical Reactions and Properties

Iron(III) oxalate hexahydrate participates in various chemical reactions, showcasing its reactivity and utility in different chemical contexts. The compound's ability to form mixed-valence complexes, as well as its role in oxidation reactions, exemplifies its chemical versatility. For example, the study of iron oxalate-mediated oxidation of glycolaldehyde provides insights into the compound's role in aqueous tropospheric chemistry (Thomas et al., 2016).

Scientific Research Applications

Radiopharmaceutical Synthesis

This compound is used as a precursor in the synthesis of radiolabeled nucleosides for PET imaging. For instance, its application in the synthesis of [18F]FIAC, a cytidine analog, demonstrates its role in developing diagnostic agents. The process involves converting the compound to a fluorosugar, which is then coupled with iodocytosine silyl ether to achieve high radiochemical yield and purity (Wu et al., 2009). Similarly, it has been used in the synthesis of [18F]FMAU, a thymidine analog, showcasing its utility in creating tools for studying cellular proliferation and cancer diagnosis (Alauddin et al., 2002).

Nucleoside Analogs Synthesis

This compound serves as a key intermediate in the synthesis of various nucleoside analogs. It has been used to synthesize 2′-deoxy-2′-fluoro-β-d-arabinofuranosyl purine nucleosides, which are significant for their potential biological activities. The approach involves a selective coupling reaction with purine derivatives, leading to high overall yields of the target compounds (Sivets, 2016).

Antiviral Research

In antiviral research, the synthesis of nucleoside analogs using this compound has been explored for their potential as antiviral agents. For example, it has been used in the synthesis of analogs with potent activity against hepatitis B virus, demonstrating the compound's role in developing new antiviral drugs (Ma et al., 1996).

Chemotherapeutic Agents

It also plays a role in synthesizing chemotherapeutic agents. For instance, its derivative was used in the synthesis of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine, highlighting its importance in creating nucleoside analogs with potential chemotherapeutic applications (Montgomery et al., 1986).

properties

IUPAC Name

[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAHVPNLVYCSAN-MSZDEVHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose

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